Triethyl furan-2,3,4-tricarboxylate
Description
Contextual Significance within Furan (B31954) Chemistry and Heterocyclic Systems
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a core structure in a vast array of natural products and synthetic compounds. The introduction of multiple carboxylate substituents onto the furan ring, as seen in triethyl furan-2,3,4-tricarboxylate, significantly influences its electronic properties and reactivity. This high degree of substitution provides multiple points for further chemical modification, allowing for the construction of intricate molecular architectures.
The synthesis of such polysubstituted furans is a key area of research. One established method for preparing furan-2,3,4-tricarboxylates involves the reaction of dialkyl acetylenedicarboxylates with ethyl bromopyruvate in the presence of a base. nih.govosi.lv This approach provides a direct route to the highly functionalized furan core. The reactivity of the furan ring in these systems, including its participation in cycloaddition reactions like the Diels-Alder reaction, is a subject of ongoing investigation, as it opens pathways to novel carbocyclic and heterocyclic frameworks. acs.orgudayton.eduntu.edu.sgnih.gov
The presence of the ester functionalities also allows for further transformations, such as hydrolysis to the corresponding carboxylic acids or amidation, expanding the synthetic utility of these compounds.
Research Trajectories and Future Directions in Furan-Polycarboxylate Chemistry
The field of furan-polycarboxylate chemistry is experiencing a surge of interest, driven by the demand for sustainable and functional materials. A significant research trajectory is the development of bio-based polymers, where furan derivatives, sourced from renewable biomass, are used as monomers. acs.orgresearchgate.netrsc.orgmdpi.com Furan-based polyesters and polyamides are being explored as alternatives to their petroleum-derived counterparts, with potential applications in packaging and performance materials. rsc.org
Furthermore, the unique electronic properties of conjugated furan systems are being harnessed in the field of organic electronics. ntu.edu.sgnih.govresearchgate.netcapes.gov.br Research is ongoing to incorporate furan-polycarboxylates into organic semiconductors, with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tunability of the electronic properties through substitution on the furan ring makes these compounds promising candidates for next-generation electronic materials. nih.gov
Future research will likely focus on developing more efficient and sustainable catalytic methods for the synthesis of furan-polycarboxylates and exploring their applications in novel functional materials with tailored properties. nih.govmdpi.comnih.gov The development of self-healing polymers based on the reversible Diels-Alder reaction of furan moieties is another exciting avenue of exploration. acs.orgresearchgate.net
Interactive Data Tables
Structure
3D Structure
Properties
CAS No. |
7251-41-4 |
|---|---|
Molecular Formula |
C13H16O7 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
triethyl furan-2,3,4-tricarboxylate |
InChI |
InChI=1S/C13H16O7/c1-4-17-11(14)8-7-20-10(13(16)19-6-3)9(8)12(15)18-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
AGTTVMJPDZPRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=C1C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of Triethyl Furan 2,3,4 Tricarboxylate
Functionalization of the Furan (B31954) Ring System in Triethyl Furan-2,3,4-tricarboxylate
The furan ring in this compound possesses a single unsubstituted position at C-5. The three ethyl ester groups are strongly deactivating, making the furan ring significantly less nucleophilic than furan itself. Consequently, classical electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) are challenging at the C-5 position. The electron density is drawn away from the ring by the carbonyl groups, which disfavors the formation of the cationic intermediate required for these reactions.
Functionalization of the furan ring, therefore, often requires alternative strategies. These may include:
Metalation-Electrophile Quench: Deprotonation at the C-5 position using a strong organometallic base (e.g., an organolithium reagent) followed by reaction with an electrophile can introduce a wide range of substituents. However, the presence of three ester groups presents a challenge, as they are also susceptible to nucleophilic attack by the organometallic base. Careful control of reaction conditions, such as low temperatures, is crucial to favor C-5 lithiation over ester modification.
Radical Reactions: The electron-deficient nature of the ring can make it a suitable substrate for radical addition reactions, which are less sensitive to the electronic demands of electrophilic substitution.
Cycloaddition Reactions: While the electron-rich nature of furan makes it a good diene in Diels-Alder reactions, the electron-withdrawing substituents in this compound diminish this reactivity. Inverse-electron-demand Diels-Alder reactions might be possible if the molecule is reacted with a very electron-rich dienophile.
Ester Group Transformations and Modifications within the Tricarboxylate Framework
The three ethyl ester groups on the molecule are key sites for chemical modification. Standard ester transformations can be applied to alter the properties of the compound or to prepare for subsequent reactions.
Hydrolysis: The ethyl esters can be hydrolyzed to the corresponding carboxylic acids (Furan-2,3,4-tricarboxylic acid) under either acidic or basic conditions. Basic hydrolysis, using reagents like sodium hydroxide (B78521) or potassium hydroxide, proceeds via saponification. Due to the different electronic environments of the three ester groups (C2, C3, and C4), selective or partial hydrolysis might be achievable under carefully controlled stoichiometric or kinetic conditions.
Transesterification: The ethyl groups can be exchanged for other alkyl or aryl groups by heating the compound in an excess of a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a variety of furan-2,3,4-tricarboxylate esters with different properties.
Reduction: The ester groups can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH) would likely reduce all three ester groups to hydroxymethyl groups, yielding 2,3,4-tris(hydroxymethyl)furan. Selective reduction of one or two ester groups is synthetically challenging and would require advanced techniques such as enzymatic catalysis or the use of protecting groups.
Amidation: Reaction with amines can convert the ester groups into amides. This reaction can be performed by direct heating with an amine (aminolysis) or by first converting the esters to more reactive acyl chlorides (via hydrolysis and then treatment with, for example, thionyl chloride) before reacting with the amine.
Below is a table summarizing potential ester transformations.
Table 1: Ester Group Transformations
| Transformation | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | NaOH (aq) or H₃O⁺ | Carboxylic Acid (-COOH) |
| Transesterification | R'OH, H⁺ or RO⁻ | New Ester (-COOR') |
| Reduction | LiAlH₄ | Alcohol (-CH₂OH) |
| Amidation | R'NH₂, heat | Amide (-CONHR') |
Introduction of Substituted Malonyl and Methanetricarboxylate Groups to Furan Derivatives
The introduction of malonate groups to furan rings is a known synthetic strategy, often proceeding through a malonylation/decarbalkoxylation sequence. Research has shown that this method can be applied to 2-substituted furans to prepare analogues of nonactic acid. For a highly substituted and electron-deficient substrate like this compound, direct malonylation at the C-5 position via electrophilic substitution is unlikely.
A more viable approach involves radical methods. For example, a visible-light-induced radical reaction has been developed to produce C3-malonated thiophenes and furans using diethyl bromomalonate. This type of reaction could potentially be adapted for the C-5 functionalization of this compound.
Alternatively, using tri(ethoxycarbonyl)methane can be a method to introduce a methanetricarboxylate group. This approach avoids the formation of mixtures of mono- and disubstituted products that can occur with malonates. The reaction of a C-5 metalated furan intermediate with a suitable electrophile derived from a malonate or methanetricarboxylate is a plausible, albeit challenging, route.
Oxidation Reactions of the Furan Core to Carboxylic Acid Derivatives
The oxidative cleavage of a furan ring is a powerful synthetic tool used to generate carboxylic acid functionalities. This transformation is applicable to a wide variety of furan-containing compounds and can tolerate many functional groups. For this compound, oxidation would cleave the furan ring, leading to highly functionalized, linear polycarboxylic acid derivatives.
Common reagents for this oxidative degradation include:
Ozone (O₃): Ozonolysis of the furan ring, followed by an oxidative workup (e.g., with hydrogen peroxide), typically cleaves the molecule to yield carboxylic acids.
Ruthenium Trichloride/Sodium Periodate (RuCl₃/NaIO₄): This system is a well-established method for the oxidative cleavage of furans under mild conditions.
Potassium Permanganate (KMnO₄): Permanganate-mediated oxidation is another effective protocol for converting a furan ring into a carboxylic acid.
The specific products from the oxidation of this compound would depend on the point of initial cleavage. Given the substitution pattern, complex mixtures of tricarboxylic and tetracarboxylic acid derivatives could be formed.
Radical Reactions and Associated Mechanistic Studies
The study of radical reactions involving furans is an active area of research, particularly in the context of atmospheric chemistry and synthetic methodology. The atmospheric oxidation of furans is primarily initiated by hydroxyl (OH) and nitrate (B79036) (NO₃) radicals.
Reaction with OH Radicals: The reaction begins with the addition of the OH radical to the furan ring, typically at the C2 or C5 positions. For this compound, the only available site is C5. The resulting radical intermediate would then react with molecular oxygen, leading to a series of reactions that can result in ring-opened products such as dicarbonyls. The presence of three strong electron-withdrawing groups would likely decrease the rate of the initial OH radical addition compared to unsubstituted furan.
Reaction with NO₃ Radicals: The reaction with the nitrate radical is the main atmospheric removal process for furans at night. Similar to the OH radical, the reaction proceeds via addition to the double bond. For furan itself, this leads to products like butenedial.
In a synthetic context, radical reactions offer a pathway to functionalize the electron-deficient C-5 position. For instance, copper-mediated decarboxylative annulation reactions involving radical intermediates have been used to create fused furan derivatives. Mechanistic studies suggest that radical additions to the furan ring can be highly regioselective, often favoring the α-positions (C2 and C5).
Regioselective Transformations of Furan Polycarboxylates
Regioselectivity is a critical consideration in the chemistry of polysubstituted furans like this compound. The existing substituents direct any further transformations.
Reactivity of the C-5 Position: As the only unsubstituted carbon, the C-5 position is the primary site for any addition or substitution reactions on the furan ring itself. Reactions such as radical additions or metalation-alkylation would be directed exclusively to this position.
Selective Ester Modification: The three ester groups at positions 2, 3, and 4 are in electronically distinct environments. The α-esters (at C2) are generally more susceptible to nucleophilic attack and hydrolysis than the β-ester (at C3). This difference can be exploited to achieve regioselective transformations. For example, careful control of hydrolysis conditions (e.g., using a stoichiometric amount of base at low temperature) could potentially favor the cleavage of the C2-ester over the C3 and C4 esters.
Disproportionation Reactions: In what is known as the Henkel reaction, potassium furoates can undergo thermal disproportionation to yield furan and furandicarboxylic acids. Research has shown that this reaction can concurrently produce both furan-2,5-dicarboxylic acid and furan-2,4-dicarboxylic acid, indicating that different carboxylation pathways are active. Applying similar high-temperature, catalyzed conditions to a derivative of Furan-2,3,4-tricarboxylic acid could lead to complex, regioselective rearrangements and decarboxylation events.
The table below outlines the expected regioselectivity for different reaction types.
Table 2: Regioselectivity in Transformations
| Reaction Type | Expected Regioselective Outcome | Rationale |
|---|---|---|
| Electrophilic Substitution | Very slow, occurs at C-5 | C-5 is the only available position; ring is deactivated. |
| Radical Addition | Occurs at C-5 | C-5 is the only available position. |
| Nucleophilic Attack (Esters) | Preferential attack at C-2 ester | The C-2 position is electronically more activated towards nucleophiles. |
| Metalation (Ring) | Occurs at C-5 | C-H bond at C-5 is the most acidic on the ring. |
Applications of Triethyl Furan 2,3,4 Tricarboxylate in Advanced Organic Synthesis
Role as Versatile Synthetic Intermediates and Building Blocks
The utility of Triethyl furan-2,3,4-tricarboxylate as a synthetic intermediate stems from the reactivity of its constituent parts: the aromatic furan (B31954) core and the three carboxylate moieties. Polysubstituted furans are recognized as essential oxygen-containing heterocycles that form the core of numerous biologically active natural products. semanticscholar.org The ester groups can undergo a variety of chemical transformations, such as hydrolysis to carboxylic acids, reduction to alcohols, or conversion to amides. This multiplicity of reactive sites allows for the selective modification and elaboration of the molecule, enabling its use as a versatile building block in the construction of more complex structures. semanticscholar.orgmdpi.com The furan ring itself can participate in cycloaddition reactions or be transformed into other cyclic systems, further expanding its synthetic potential.
Precursors for the Construction of Complex Organic Molecules
Highly functionalized furans like this compound serve as valuable precursors for the synthesis of intricate organic molecules, including natural products and their analogues. semanticscholar.org For instance, furan derivatives are key starting materials in the synthesis of various fine chemicals, pharmaceuticals, and biomolecular macrocycles. semanticscholar.orgnih.gov The strategic placement of the three ester groups on the furan scaffold provides multiple points for diversification. This allows chemists to build complex carbon skeletons and introduce a range of functional groups, which is a critical aspect in medicinal chemistry for developing new therapeutic agents. nih.govrsc.org The furan core is a structural motif found in many compounds with interesting biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. semanticscholar.orgjst.go.jp
Utilization in the Synthesis of Other Heterocyclic Systems (e.g., Pyrroles, Thiophenes) from Related Precursors
A significant application of furan derivatives is their conversion into other important five-membered heterocyclic rings, such as pyrroles and thiophenes. These transformations are pivotal in synthetic chemistry as they provide access to a broader range of heterocyclic scaffolds from a common precursor.
The conversion of a furan to a pyrrole (B145914) can be achieved through methods like the Paal-Knorr pyrrole synthesis, which involves reacting the furan (a cyclic equivalent of a 1,4-dicarbonyl compound) with ammonia (B1221849) or a primary amine, often in the presence of an acid catalyst. scispace.comorganic-chemistry.org More recent methods include photocatalytic strategies that enable the direct exchange of the furan's oxygen atom for a nitrogen atom at room temperature. nih.gov
The synthesis of thiophenes from furans can be accomplished using reagents that serve as a source of sulfur. The Paal-Knorr thiophene (B33073) synthesis involves the condensation of a 1,4-dicarbonyl compound (which can be generated from a furan) with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. uobaghdad.edu.iq These reagents facilitate the replacement of the ring oxygen with a sulfur atom. uobaghdad.edu.iq
The table below summarizes these general transformations, which are applicable to furan precursors for creating correspondingly substituted pyrroles and thiophenes.
| Target Heterocycle | General Reagents | Reaction Type |
| Pyrrole | Ammonia (NH₃) or Primary Amine (R-NH₂) | Paal-Knorr Pyrrole Synthesis |
| Pyrrole | Nitrogen Nucleophiles, Photocatalyst | Photocatalytic Atom Swap nih.gov |
| Thiophene | Phosphorus Pentasulfide (P₄S₁₀), Lawesson's Reagent | Paal-Knorr Thiophene Synthesis uobaghdad.edu.iq |
Applying these methods to this compound would theoretically yield highly functionalized pyrrole- and thiophene-tricarboxylates, which are valuable scaffolds in their own right.
Contributions to the Design and Synthesis of Highly Functionalized Furan Scaffolds
The synthesis of this compound is itself a prime example of constructing a highly functionalized furan scaffold. An efficient method involves the reaction of dialkyl acetylenedicarboxylates with α-halocarbonyl compounds, such as ethyl bromopyruvate. osi.lvresearchgate.net This reaction is typically performed in the presence of a base, like 1,4-diazabicyclo[2.2.2]octane (DABCO), often in a biphasic solvent system, to produce the furan-2,3,4-tricarboxylate product in excellent yields. osi.lv
The development of such synthetic strategies is crucial as it provides access to complex building blocks from simpler, readily available precursors. semanticscholar.org The resulting highly substituted furan can then be further modified, demonstrating how these methods contribute to the generation of diverse molecular libraries based on the furan core. semanticscholar.orgnih.gov
The table below details the reactants for a reported synthesis of the furan-2,3,4-tricarboxylate scaffold. osi.lv
| Reactant 1 | Reactant 2 | Base/Catalyst | Product |
| Dialkyl acetylenedicarboxylate (B1228247) | Ethyl bromopyruvate | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Trialkyl furan-2,3,4-tricarboxylate osi.lv |
This approach highlights an efficient pathway to this specific, densely functionalized heterocyclic compound, making it more accessible for applications in advanced organic synthesis.
Advanced Analytical Techniques for Characterization and Structural Elucidation of Triethyl Furan 2,3,4 Tricarboxylate
Spectroscopic Methods for Structural Confirmation and Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic compounds. uobasrah.edu.iq By examining the interaction of molecules with electromagnetic radiation, chemists can deduce detailed structural features. uobasrah.edu.iq For Triethyl furan-2,3,4-tricarboxylate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. uobasrah.edu.iqmdpi.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the furan (B31954) ring and the ethyl ester groups are expected. The single proton on the furan ring (at position 5) would likely appear as a singlet in the aromatic region of the spectrum. The ethyl groups would each give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with each other. Due to the different electronic environments of the three ester groups attached to the furan ring at positions 2, 3, and 4, their respective methylene and methyl protons may exhibit slightly different chemical shifts.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbon atoms of the furan ring, the carbonyl carbons of the ester groups, and the methylene and methyl carbons of the ethyl groups. The chemical shifts of the furan ring carbons are indicative of their position within the heterocyclic system, while the carbonyl carbons appear at a characteristic downfield position.
Expected NMR Data for this compound
| Group | ¹H NMR Signal | Expected Chemical Shift (ppm) | ¹³C NMR Signal | Expected Chemical Shift (ppm) |
| Furan-H5 | Singlet | ~7.5 - 8.5 | Furan C-2 | ~140 - 150 |
| Furan-C2-COOCH₂CH₃ | Quartet (CH₂) | ~4.2 - 4.5 | Furan C-3 | ~120 - 130 |
| Triplet (CH₃) | ~1.2 - 1.5 | Furan C-4 | ~115 - 125 | |
| Furan-C3-COOCH₂CH₃ | Quartet (CH₂) | ~4.2 - 4.5 | Furan C-5 | ~110 - 120 |
| Triplet (CH₃) | ~1.2 - 1.5 | Carbonyl (C=O) x 3 | ~160 - 170 | |
| Furan-C4-COOCH₂CH₃ | Quartet (CH₂) | ~4.2 - 4.5 | Methylene (-CH₂-) x 3 | ~60 - 65 |
| Triplet (CH₃) | ~1.2 - 1.5 | Methyl (-CH₃) x 3 | ~13 - 15 |
Note: The expected chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. uobasrah.edu.iq It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight.
The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. The fragmentation pattern would be expected to show characteristic losses of ethoxy groups (-OCH₂CH₃), ethyl groups (-CH₂CH₃), and carbon monoxide (CO) from the ester functionalities, providing evidence for the three ethyl ester substituents. The presence of the furan ring could be inferred from specific fragment ions.
Expected Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [M]⁺ | Molecular Ion |
| [M - C₂H₅O]⁺ | Loss of an ethoxy group |
| [M - C₂H₅]⁺ | Loss of an ethyl group |
| [M - CO]⁺ | Loss of carbon monoxide |
| [M - COOC₂H₅]⁺ | Loss of an ethoxycarbonyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the ester functional groups. A strong, sharp peak in the region of 1700-1750 cm⁻¹ would indicate the presence of the C=O (carbonyl) stretching vibration of the ester groups. Additionally, C-O stretching vibrations for the ester linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Vibrations associated with the C-H bonds of the ethyl groups and the furan ring would also be present.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1700 - 1750 (Strong) |
| C-O (Ester) | Stretch | 1000 - 1300 (Strong) |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C=C (Furan Ring) | Stretch | ~1500 - 1600 |
| =C-H (Furan Ring) | Stretch | ~3100 - 3150 |
X-ray Diffraction for Solid-State Structural Determination (relevant for furan polycarboxylic acid salt)
While this compound is likely an oil or low-melting solid, the corresponding furan polycarboxylic acids can form crystalline salts. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of crystalline solids. nih.govmdpi.com This technique can be applied to a salt of the parent acid, furan-2,3,4-tricarboxylic acid, to unambiguously confirm the substitution pattern on the furan ring. nih.gov
The analysis of a suitable crystal provides highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. mdpi.com Furthermore, it reveals the packing of molecules in the crystal lattice and details of intermolecular interactions, such as hydrogen bonding, which are crucial in understanding the solid-state properties of the material. nih.govnih.gov For instance, studies on salts of similar heterocyclic polycarboxylic acids have successfully used SCXRD to confirm their structures and analyze the complex supramolecular assemblies formed in the solid state. nih.govmdpi.com
Chromatographic Techniques for Separation, Purity Assessment, and Identification
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. shimadzu.comnih.gov For this compound, an HPLC method would be developed to assess its purity and separate it from any starting materials, byproducts, or degradation products. nih.gov
A typical HPLC system for this analysis would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. shimadzu.comnih.gov Detection would likely be performed using a UV detector, as the furan ring and carbonyl groups are chromophores that absorb UV light. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. By calibrating the instrument with standards of known concentration, HPLC can also be used for the quantitative analysis of the compound. shimadzu.com The sharpness and symmetry of the chromatographic peak provide a good indication of the sample's purity.
Gas Chromatography (GC)
Gas chromatography is a primary technique for the separation and analysis of volatile and semi-volatile compounds such as this compound. The compound's ester groups contribute to its volatility, making it amenable to GC analysis. The selection of the stationary phase and temperature programming are critical for achieving good resolution and peak shape.
For the analysis of furan derivatives, columns with a non-polar or mid-polar stationary phase are often employed. An HP-5MS column, which is a common, low-polarity column, has been successfully used for the separation of various furan compounds. bldpharm.com Given the relatively high boiling point expected for this compound, a temperature program would be essential. This would likely involve an initial lower temperature to trap the analyte at the head of the column, followed by a gradual increase in temperature to facilitate its elution. The final temperature would be high enough to ensure the complete elution of the compound from the column.
Derivatization is not typically necessary for the GC analysis of esters like this compound. However, if analyzing the parent compound, furan-2,3,4-tricarboxylic acid, derivatization to form more volatile esters (such as methyl or ethyl esters) or silyl (B83357) derivatives would be required.
Table 1: Postulated GC Conditions for this compound Analysis
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Mode | Split/Splitless |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial temp: ~100 °C, Ramp: 10-20 °C/min, Final temp: ~300 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS, LC-NMR) for Complex Mixture Analysis
To obtain definitive structural information and for analysis within complex matrices, hyphenated techniques are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) would be the most direct and powerful technique for the characterization of this compound. Following separation on the GC column, the compound would enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (if stable enough) and a characteristic fragmentation pattern. The fragmentation would likely involve the loss of ethoxy groups (-OCH2CH3), ethyl groups (-CH2CH3), and cleavage of the ester functionalities, providing strong evidence for the compound's structure. While specific mass spectral data for this compound is not readily published, analysis of similar furan fatty acid esters has shown characteristic fragmentation patterns that are useful for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) could also be employed, particularly if the compound is part of a non-volatile mixture or if derivatization is to be avoided. Reversed-phase liquid chromatography would likely be used for separation. The mass spectrometric analysis, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), detailed structural information from fragmentation patterns.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated technique that could provide unambiguous structural elucidation. After separation by LC, the analyte flows into an NMR spectrometer. This would allow for the acquisition of proton (¹H) and carbon-13 (¹³C) NMR spectra of the isolated compound, confirming the presence of the furan ring, the three ethyl ester groups, and their specific connectivity.
Table 2: Summary of Hyphenated Techniques for the Analysis of this compound
| Technique | Separation Principle | Detection/Identification Principle | Information Obtained |
| GC-MS | Volatility and interaction with stationary phase | Mass-to-charge ratio and fragmentation pattern | Retention time, molecular weight, and structural fragments. |
| LC-MS/MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio and precursor/product ion transitions | Retention time, molecular weight, and detailed structural information from fragmentation. |
| LC-NMR | Partitioning between mobile and stationary phases | Nuclear magnetic resonance of ¹H and ¹³C nuclei | Retention time and unambiguous chemical structure. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Triethyl furan-2,3,4-tricarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of furan-2,3,4-tricarboxylic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Optimization involves controlling stoichiometry (3:1 molar ratio of ethanol to acid), temperature (60–80°C), and reaction time (12–24 hrs). Post-synthesis purification via vacuum distillation or column chromatography is critical to isolate the ester . For analogous triethyl esters (e.g., triethyl 1,3,5-benzenetricarboxylate), GC purity >95% is achievable through iterative solvent washing .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify ester groups (δ 1.2–1.4 ppm for ethyl CH3, δ 4.1–4.3 ppm for CH2) and furan ring protons (δ 6.5–8.0 ppm).
- FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and furan C-O-C asymmetric vibrations (~1250 cm⁻¹).
- Mass Spectrometry : ESI-MS or GC-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C12H14O9 at theoretical m/z 302.26) .
Q. How should researchers safely handle this compound in the laboratory?
- Methodological Answer : Refer to safety protocols for structurally similar esters (e.g., triethyl ethane-1,1,2-tricarboxylate). Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources due to flammability risks. Store at 0–6°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can X-ray powder diffraction resolve crystallographic ambiguities in this compound?
- Methodological Answer : Use differential evolution structure solution (DE-SSR) to analyze powder diffraction data. For triethyl triazine derivatives, DE-SSR successfully resolved lattice parameters (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks despite low crystallinity. Refinement with Rietveld analysis achieves <5% Rwp .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution on the furan ring and ester groups. Fukui indices identify electrophilic sites (C-2/C-5 of furan) prone to nucleophilic attack. Solvent effects (e.g., THF vs. DMSO) are simulated using PCM models to predict reaction pathways .
Q. How do steric and electronic factors influence the ester’s stability under varying pH conditions?
- Methodological Answer : Conduct hydrolysis kinetics studies at pH 2–12. Monitor degradation via HPLC. At pH < 4, acid-catalyzed hydrolysis dominates (protonation of carbonyl oxygen). At pH > 10, base-mediated ester cleavage occurs. Steric hindrance from ethyl groups slows hydrolysis compared to methyl esters .
Q. What strategies mitigate contradictions in reported physicochemical properties (e.g., melting points)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
